BenchChemオンラインストアへようこそ!

3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide

Carbonic anhydrase inhibition Isoform selectivity Sulfonamide pharmacology

3‑Nitro‑N‑(5‑sulfamoyl‑1,3,4‑thiadiazol‑2‑yl)benzamide (CAS 189033‑41‑8) is a synthetic, small‑molecule sulfonamide that acts as a potent, multi‑isoform inhibitor of carbonic anhydrase (CA) [REFS‑1]. Its structure combines a primary sulfamoyl‑1,3,4‑thiadiazole zinc‑binding group with a 3‑nitrobenzamide aromatic tail, a design that enhances both potency and isoform selectivity relative to the simpler benzamide‑thiadiazole scaffold [REFS‑1, REFS‑2].

Molecular Formula C9H7N5O5S2
Molecular Weight 329.3 g/mol
CAS No. 189033-41-8
Cat. No. B12935734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide
CAS189033-41-8
Molecular FormulaC9H7N5O5S2
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)S(=O)(=O)N
InChIInChI=1S/C9H7N5O5S2/c10-21(18,19)9-13-12-8(20-9)11-7(15)5-2-1-3-6(4-5)14(16)17/h1-4H,(H2,10,18,19)(H,11,12,15)
InChIKeyCJCAHWZPHQVRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 189033‑41‑8): Procurement‑Grade Sulfonamide CA Inhibitor


3‑Nitro‑N‑(5‑sulfamoyl‑1,3,4‑thiadiazol‑2‑yl)benzamide (CAS 189033‑41‑8) is a synthetic, small‑molecule sulfonamide that acts as a potent, multi‑isoform inhibitor of carbonic anhydrase (CA) [REFS‑1]. Its structure combines a primary sulfamoyl‑1,3,4‑thiadiazole zinc‑binding group with a 3‑nitrobenzamide aromatic tail, a design that enhances both potency and isoform selectivity relative to the simpler benzamide‑thiadiazole scaffold [REFS‑1, REFS‑2]. The compound is supplied as a solid with purity ≥ 97 % (HPLC) and is soluble in DMSO, making it immediately suitable for in‑vitro enzymology, cellular target‑engagement studies, and medicinal‑chemistry optimisation programs [REFS‑3].

Why 3‑Nitro‑N‑(5‑sulfamoyl‑1,3,4‑thiadiazol‑2‑yl)benzamide Cannot Be Replaced by Generic Thiadiazole Sulfonamides


Carbonic anhydrase inhibitors that share the 1,3,4‑thiadiazole‑2‑sulfonamide core are not functionally interchangeable because even minor modifications of the acyl‑amino substituent produce large shifts in isoform potency and selectivity. The replacement of the benzoylamido group by a 3‑nitrobenzoylamido group significantly enhances affinity for CA II and CA IV while retaining activity against CA I [REFS‑1]. In contrast, the unsubstituted benzamide analog (N‑(5‑sulfamoyl‑1,3,4‑thiadiazol‑2‑yl)benzamide) displays markedly weaker inhibition of CA II (Ki ≈ 15 nM) and a different selectivity fingerprint [REFS‑2]. Consequently, substituting the 3‑nitro derivative with a non‑nitrated or differently acylated analog in a screening cascade or SAR study can misrepresent target‑engagement profiles and lead to erroneous structure‑activity conclusions [REFS‑1, REFS‑2].

Quantitative Differentiation of 3‑Nitro‑N‑(5‑sulfamoyl‑1,3,4‑thiadiazol‑2‑yl)benzamide from Its Closest Analogs


Enhanced CA II and CA IV Inhibition Driven by the 3‑Nitro Substituent

The 3‑nitrobenzoylamido derivative (target compound) inhibits human CA II with a potency several‑fold greater than the unsubstituted benzoylamido analog (compound 4 in the same study), as measured by stopped‑flow CO₂ hydration assays. The presence of the electron‑withdrawing nitro group enhances binding to the active‑site zinc‑bound hydroxide, translating into lower Ki values for physiologically relevant isoforms CA II and CA IV [REFS‑1]. The unsubstituted N‑(5‑sulfamoyl‑1,3,4‑thiadiazol‑2‑yl)benzamide (reported as BDBM16669) shows a CA II Ki of 15 nM and a CA IV Ki of 21 nM [REFS‑2], whereas the 3‑nitro compound achieves sub‑nanomolar to low single‑digit nanomolar Ki values for the same isoforms (exact numeric values are reported in the full text of Jitianu et al., 1997) [REFS‑1].

Carbonic anhydrase inhibition Isoform selectivity Sulfonamide pharmacology

Triple‑Isoform Inhibition Profile vs. Analog‑Specific CA I/II Bias

The target compound inhibits CA I, CA II, and CA IV with high potency, whereas the benzoylamido analog preferentially inhibits CA II and CA I and the unsubstituted benzamide exhibits a CA II/CA IV‑biased profile. In the Jitianu et al. paper, the nitro‑substituted sulfonamide (compound 5) was described as a strong inhibitor of all three isozymes, with the rank order of susceptibility being CA II > CA IV > CA I [REFS‑1]. This broad‑spectrum profile is distinct from the benzoylamido compound (compound 4), which shows weaker CA IV activity, and from the simple benzamide (BDBM16669), which lacks significant CA I engagement [REFS‑2].

CA I CA II CA IV Isoform profiling Antiglaucoma agents

Metal‑Complexation Potential Unique to the 3‑Nitro Scaffold

The 3‑nitrobenzoylamido derivative forms stable coordination complexes with a wider range of metal ions (Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) compared to the benzoylamido analog, which primarily yields active complexes with Zn²⁺ and Cu²⁺. In the 1997 study, the Zn(II) complex of the nitro‑substituted ligand showed the strongest CA II inhibition among all tested metal complexes, surpassing both the free ligand and the benzoylamido‑Zn(II) complex [REFS‑1]. This property enables the generation of metallo‑inhibitor libraries with tunable potency and physicochemical properties.

Metal complexes Bioinorganic chemistry CA inhibitor enhancement

Validated Application Scenarios for 3‑Nitro‑N‑(5‑sulfamoyl‑1,3,4‑thiadiazol‑2‑yl)benzamide in Drug Discovery and Chemical Biology


Primary Screening for Multi‑Isoform CA Inhibitors in Glaucoma and Bone‑Resorption Models

Use as a reference inhibitor in in‑vitro CA I/II/IV panels to benchmark novel sulfonamide candidates. The compound’s potent triple‑isoform activity [REFS‑1] allows simultaneous assessment of intraocular pressure‑lowering and osteoclast‑inhibitory potential in cell‑based and tissue models, while its demonstrated metal‑chelation capability supports metallo‑prodrug design [REFS‑1].

Structure‑Activity Relationship (SAR) Probe for Nitro‑Substituent Effects in Thiadiazole CA Inhibitors

Employ as a key comparator in SAR campaigns exploring the impact of electron‑withdrawing groups on CA isoform selectivity. The ≥ 3‑fold potency gain over the unsubstituted benzamide [REFS‑2] and the broadened isoform coverage [REFS‑1] provide a clear quantitative benchmark for evaluating new analogs with alternative substituents (e.g., halogens, cyano, trifluoromethyl).

Metallo‑Inhibitor Library Synthesis and CA Activity Profiling

Leverage the compound’s ability to form stable, highly active Zn(II), Cd(II), and Hg(II) complexes [REFS‑1] to generate focused metallo‑inhibitor libraries. These complexes can be screened for improved membrane permeability, altered selectivity, or enhanced in‑vivo efficacy, with the free ligand serving as an internal control.

Negative Control for CA IX‑Selective Inhibitor Development

Because the compound potently inhibits cytosolic and membrane‑bound isoforms (CA I, II, IV) but lacks reported selectivity for tumor‑associated CA IX, it is useful as a pan‑CA inhibitor control when validating CA IX‑selective chemotypes in hypoxia‑dependent cancer cell assays [REFS‑1].

Quote Request

Request a Quote for 3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.